molecular formula C8H9Cl2N3S B13563707 3-(Pyridin-2-yl)-1,2-thiazol-5-aminedihydrochloride

3-(Pyridin-2-yl)-1,2-thiazol-5-aminedihydrochloride

Cat. No.: B13563707
M. Wt: 250.15 g/mol
InChI Key: ZBXIZGQXVCGTNX-UHFFFAOYSA-N
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Description

3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the desired thiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yl)coumarins: Known for their antioxidant and enzyme inhibition properties.

    Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, as it can interact with a variety of molecular targets in ways that other similar compounds may not.

Properties

Molecular Formula

C8H9Cl2N3S

Molecular Weight

250.15 g/mol

IUPAC Name

3-pyridin-2-yl-1,2-thiazol-5-amine;dihydrochloride

InChI

InChI=1S/C8H7N3S.2ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;;/h1-5H,9H2;2*1H

InChI Key

ZBXIZGQXVCGTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2)N.Cl.Cl

Origin of Product

United States

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